molecular formula C19H19N3O4S2 B2891605 N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide CAS No. 1002484-00-5

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B2891605
CAS No.: 1002484-00-5
M. Wt: 417.5
InChI Key: IIHSRLHNKOIDEP-UHFFFAOYSA-N
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Description

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Characterization

  • Spectroscopic Analysis and Computational Study : A study on 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide (MPBSA) utilized spectroscopic and quantum chemical methods for structural characterization. The research involved FT-IR, 1H 13C NMR, and UV-Vis spectroscopies, alongside Density Functional Theory (DFT) calculations to assess molecular geometry, vibrational wavenumbers, and electronic absorption spectra. The findings demonstrate the compound's notable antibacterial and antifungal activities, highlighting its potential in antimicrobial applications (Eren, Özdemir. Koçak, & Özdemir, 2018).

Anticancer Applications

  • Anticancer Effects and Mechanism of Action : Research into new dibenzenesulfonamides revealed their ability to induce apoptosis and autophagy in cancer cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor growth. The study underscores the compounds' potential as anticancer drug candidates, pointing to a dual mechanism involving cell death pathways and enzyme inhibition (Gul et al., 2018).

Enzyme Inhibition and Pharmacological Properties

  • Synthesis and Evaluation of Sulfonamide Derivatives : A variety of sulfonamide derivatives were synthesized and evaluated for their in vitro anticancer and anti-HIV activities. This study highlights the therapeutic versatility of sulfonamide compounds, showcasing their potential against a broad spectrum of diseases, including cancer and HIV (Pomarnacka & Kornicka, 2001).

Antimicrobial Activity

  • Antibacterial and Antifungal Potential : The structural and spectral analysis of sulfonamide compounds like N-phenylbenzenesulfonamide has paved the way for their application in combating microbial infections. Studies focusing on the antimicrobial efficacy of these compounds have shown promising results, indicating their utility in developing new antimicrobial agents (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-27(23,24)19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-28(25,26)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHSRLHNKOIDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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